![molecular formula C11H16N2 B1596068 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine CAS No. 67580-65-8](/img/structure/B1596068.png)
4-[2-(Pyrrolidin-1-yl)ethyl]pyridine
Overview
Description
“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is a chemical compound with the molecular formula C11H16N2 . It consists of a pyrrolidine ring attached to a pyridine ring via an ethyl bridge .
Molecular Structure Analysis
The molecular structure of “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” is characterized by a pyrrolidine ring attached to a pyridine ring via an ethyl bridge . The InChI code for this compound is “InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2” and the SMILES representation is "C(CC1=CC=NC=C1)N2CCCC2" .Scientific Research Applications
Drug Discovery
The compound “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Antimicrobial and Antiviral Activities
Pyridine compounds, including “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been noted for their therapeutic properties, such as antimicrobial and antiviral activities . The presence of the pyridine nucleus, along with one or more heterocycles, gives the key molecule a certain geometry, which determines an interaction with a specific protein, and defines the antimicrobial and antiviral selectivity for the target molecule .
Synthesis of Small Molecule Ligands
“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” can be used as a reactant for the synthesis of small molecule ligands of methyl-lysine binding proteins . These proteins play a crucial role in the regulation of gene expression.
Restoration of E-cadherin Expression
This compound can also be used to synthesize small molecules that restore E-cadherin expression and reduce invasion in colorectal carcinoma cells . E-cadherin is a protein that helps cells stick together, and its loss is often associated with cancer progression.
Inhibition of Polo-like Kinase 1
“4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” can be used to synthesize selective Polo-like kinase 1 inhibitors . Polo-like kinase 1 is a protein that plays a key role in cell division and growth, and its inhibition can be used to treat cancer.
Regulation of Plasma Glucose Levels
Compounds containing a pyrrolidine ring, such as “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been found to have effects on plasma glucose levels . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
Future Directions
Pyrrolidine derivatives, such as “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine”, have been widely used in drug discovery due to their versatility . They are often used as scaffolds for the development of novel biologically active compounds . Therefore, future research could focus on exploring the potential of “4-[2-(Pyrrolidin-1-yl)ethyl]pyridine” and its derivatives in the development of new therapeutic agents.
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of targets, including ck1γ and ck1ε , androgen receptors , and TrkA/B/C . These targets play crucial roles in various biological processes, including kinase regulation, hormone modulation, and tumorogenesis .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space and influences the binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Pharmacokinetics
Modifications to the structure of similar compounds have been made to optimize their pharmacokinetic profile .
Result of Action
Similar compounds have shown nanomolar activity against certain targets, suggesting potential therapeutic effects .
Action Environment
The spatial orientation of substituents and different stereoisomers can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
4-(2-pyrrolidin-1-ylethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-9-13(8-1)10-5-11-3-6-12-7-4-11/h3-4,6-7H,1-2,5,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYGFKCUMGKOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285782 | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
CAS RN |
67580-65-8 | |
Record name | MLS000737070 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-[2-(Pyrrolidin-1-yl)ethyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30285782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-PYRROLIDINOETHYL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-[2-(1-Pyrrolidinyl)ethyl]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGK7RN9FSZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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